butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate
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Overview
Description
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is often used as a fluorescent marker due to its ability to emit light when exposed to certain wavelengths.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with butyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as ethanol or methanol under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield butyl 4-[(4-amino-2,1,3-benzoxadiazol-5-yl)amino]benzoate, while substitution reactions can introduce various functional groups into the benzoxadiazole ring.
Scientific Research Applications
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of sensors and detection devices due to its fluorescent properties.
Mechanism of Action
The mechanism of action of butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling the visualization of biological processes. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-[(4-amino-2,1,3-benzoxadiazol-5-yl)amino]benzoate: A reduced form of the compound with an amino group instead of a nitro group.
Butyl 4-[(4-chloro-2,1,3-benzoxadiazol-5-yl)amino]benzoate: A derivative with a chloro group, exhibiting different reactivity and properties.
Uniqueness
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is unique due to its combination of a nitro group and benzoxadiazole ring, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise molecular labeling and detection.
Properties
IUPAC Name |
butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-2-3-10-25-17(22)11-4-6-12(7-5-11)18-14-9-8-13-15(20-26-19-13)16(14)21(23)24/h4-9,18H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUGUYUXBWUWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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